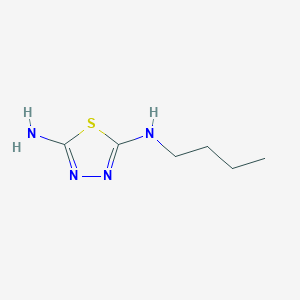
Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, featuring a trifluoromethoxy group (-OCF3) and a hydroxyl group (-OH) on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-hydroxy-5-(trifluoromethoxy)benzoic acid is coupled with a methyl ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-hydroxy-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is largely dependent on its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, facilitating interactions with proteins and enzymes. These interactions can modulate the activity of molecular targets and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Methyl 3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
Methyl 3-fluoro-4-(trifluoromethoxy)benzoate:
Uniqueness
Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H7F3O4 |
|---|---|
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H7F3O4/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4,13H,1H3 |
Clave InChI |
BEGUQQVGYREBJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14001422.png)
![1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid](/img/structure/B14001434.png)
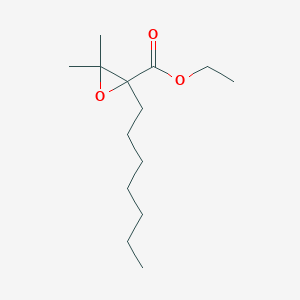
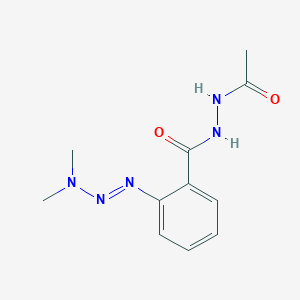

![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
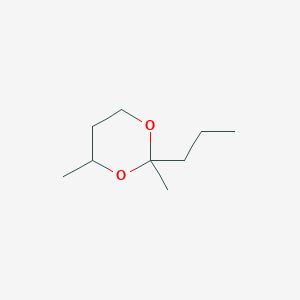
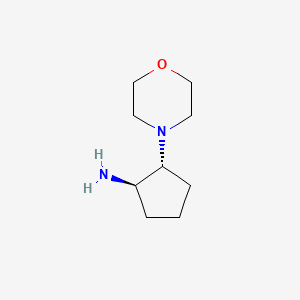
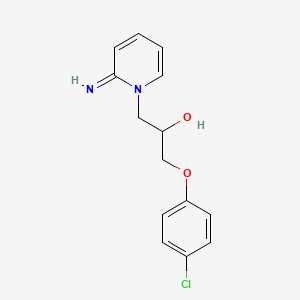
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
